molecular formula C16H24Cl3N3O2 B6049929 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride

Cat. No.: B6049929
M. Wt: 396.7 g/mol
InChI Key: HLUKZNOMUJQUJB-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro, ethoxy, and methoxy substituted phenyl ring, an imidazole ring, and a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine typically involves multiple steps, including the formation of the phenyl ring with chloro, ethoxy, and methoxy substituents, followed by the introduction of the imidazole ring and the propan-1-amine chain. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This step introduces the chloro, ethoxy, and methoxy groups onto the phenyl ring.

    Nucleophilic Substitution: The imidazole ring is introduced through a nucleophilic substitution reaction.

    Reductive Amination: The final step involves the formation of the propan-1-amine chain through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro, ethoxy, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine
  • N-[(3-chloro-4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine
  • N-[(3-chloro-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

Uniqueness

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine is unique due to the specific combination of chloro, ethoxy, and methoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2.2ClH/c1-3-22-16-14(17)9-13(10-15(16)21-2)11-18-5-4-7-20-8-6-19-12-20;;/h6,8-10,12,18H,3-5,7,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKZNOMUJQUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCCCN2C=CN=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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